![molecular formula C7H7Br2N3OS B2370079 2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide CAS No. 187597-19-9](/img/structure/B2370079.png)

2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

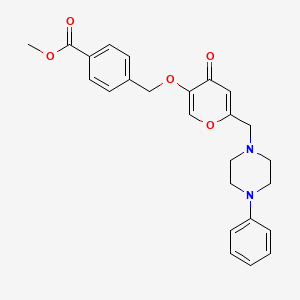

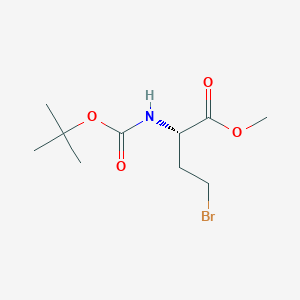

The compound “2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide” is a heterocyclic compound with a molecular weight of 341.03 . It has a solid physical form and a melting point of 218°C . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .

Molecular Structure Analysis

The compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The InChI code for the compound is 1S/C7H6BrN3OS.BrH/c1-4-6 (5 (12)2-8)13-7-9-3-10-11 (4)7;/h3H,2H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 218°C . It has a molecular weight of 341.03 . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .科学的研究の応用

Synthetic Intermediates

This compound is used as a synthetic intermediate in the preparation of various other compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in the field of synthetic chemistry .

Pharmacological Activities

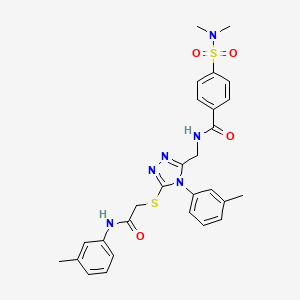

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Primary Explosives

Compounds with a similar structure, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, have been studied for their potential applications as primary explosives . A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .

Anticancer Activity

Some molecules synthesized from this compound have shown cytotoxic activity against breast cancer cell lines . This suggests potential applications in the development of new anticancer drugs .

Material Science

Due to its unique structure and properties, this compound could potentially find applications in the field of material science . However, more research is needed to explore this possibility.

Safety and Hazards

将来の方向性

Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index . There is an ongoing race among scientists to develop novel medicines, leading to the synthesis of a large number of potential synthetic substances in laboratories around the world . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of new synthetic methods.

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.

Result of Action

Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVULQULHTJTIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)